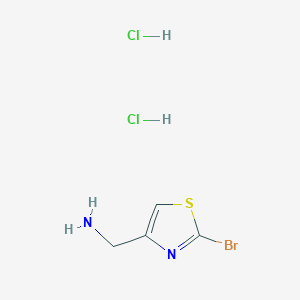

(2-Bromothiazol-4-yl)methanamine dihydrochloride

Description

(2-Bromothiazol-4-yl)methanamine dihydrochloride is a brominated thiazole derivative with a methanamine group attached to the 4-position of the thiazole ring, stabilized as a dihydrochloride salt. This compound is characterized by its molecular formula C₄H₆BrN₂S·2HCl, molecular weight 272.52 g/mol, and CAS number 1790140-73-6 . The bromine atom at the 2-position of the thiazole ring enhances electrophilic reactivity, making it valuable in pharmaceutical and agrochemical synthesis. The dihydrochloride salt form improves aqueous solubility, critical for bioavailability in drug formulations .

Properties

IUPAC Name |

(2-bromo-1,3-thiazol-4-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2S.2ClH/c5-4-7-3(1-6)2-8-4;;/h2H,1,6H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOJPFLZGEXQWPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)Br)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrCl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2309463-27-0 | |

| Record name | (2-bromo-1,3-thiazol-4-yl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromothiazol-4-yl)methanamine dihydrochloride typically involves the bromination of thiazole followed by the introduction of a methanamine group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Bromothiazol-4-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.

Condensation Reactions: The methanamine group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions include substituted thiazoles, sulfoxides, sulfones, thiazolidines, imines, and Schiff bases, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-Bromothiazol-4-yl)methanamine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: In the study of enzyme inhibitors and as a probe for investigating biological pathways.

Medicine: As a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases involving thiazole derivatives.

Industry: In the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (2-Bromothiazol-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The methanamine group can further enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural and Physicochemical Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Position/Group | Key Properties |

|---|---|---|---|---|

| (2-Bromothiazol-4-yl)methanamine dihydrochloride | C₄H₆BrN₂S·2HCl | 272.52 | 2-Bromo, 4-methanamine (thiazole) | High solubility, electrophilic |

| (4-Methylthiazol-2-yl)methanamine dihydrochloride | C₅H₈N₂S·2HCl | 201.12 | 4-Methyl, 2-methanamine (thiazole) | Increased lipophilicity |

| 2-(Thiazol-5-yl)ethanamine dihydrochloride | C₅H₈N₂S·2HCl | 213.15 | 5-ethanamine (thiazole) | Longer alkyl chain, flexibility |

| 4-(Aminomethyl)-2-isopropylthiazole dihydrochloride | C₇H₁₂N₂S·2HCl | 229.17 | 4-aminomethyl, 2-isopropyl (thiazole) | Steric hindrance, bulky substituent |

| S-(2-(Dimethylamino)ethyl) pseudothiourea dihydrochloride | C₅H₁₄Cl₂N₄S | 237.16 | Thiourea, dimethylaminoethyl | Polar, basic functional groups |

Key Differences and Implications

Substituent Effects: Bromine vs. Methyl: The 2-bromo group in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions, whereas the 4-methyl group in (4-Methylthiazol-2-yl)methanamine dihydrochloride increases lipophilicity, favoring membrane permeability . Ethylamine vs.

Salt Form :

- The dihydrochloride salt (two HCl molecules) in the target compound provides higher water solubility than hydrochloride salts (one HCl molecule), as seen in levocetirizine dihydrochloride (C₂₁H₂₅ClN₂O₃·2HCl) .

Heterocyclic Core: Thiazole vs. Benzimidazole: 2-(2-Aminoethyl)benzimidazole dihydrochloride (C₉H₁₁N₃·2HCl) contains a benzimidazole core, which offers stronger π-π stacking interactions compared to thiazole, altering pharmacokinetic profiles .

Biological Activity

(2-Bromothiazol-4-yl)methanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, antifungal, and anticancer effects, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a thiazole ring substituted with a bromine atom and an amine group, forming a dihydrochloride salt. The thiazole moiety is known for its presence in various bioactive compounds, making this compound a candidate for therapeutic applications. Its molecular structure can be represented as follows:

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown it to be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

2. Antifungal Activity

The compound has also demonstrated antifungal activity in vitro against several fungal pathogens. The thiazole ring contributes to its ability to inhibit fungal growth by targeting specific enzymes involved in the biosynthesis of ergosterol, a critical component of fungal cell membranes.

3. Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways.

Research Findings and Case Studies

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Antimicrobial | Effective against E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL, respectively. |

| Study 2 | Antifungal | Inhibited growth of Candida albicans at concentrations as low as 8 µg/mL. |

| Study 3 | Anticancer | Induced apoptosis in MCF-7 breast cancer cells with an IC50 of 15 µM after 48 hours of treatment. |

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular processes, leading to disrupted function and cell death.

- Molecular Docking Studies : Computational methods have predicted binding affinities to targets such as GPX4 protein, indicating potential pathways for inducing ferroptosis in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.